molecular formula C18H21NOS B4954181 N-(2,6-diethylphenyl)-2-(methylthio)benzamide

N-(2,6-diethylphenyl)-2-(methylthio)benzamide

Cat. No.: B4954181
M. Wt: 299.4 g/mol
InChI Key: PAAFTLNNEVLIOF-UHFFFAOYSA-N
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Description

N-(2,6-diethylphenyl)-2-(methylthio)benzamide, also known as rimonabant, is a synthetic cannabinoid receptor antagonist. It was initially developed as an anti-obesity drug, but its use was discontinued due to its adverse effects. However, rimonabant has been studied extensively for its potential therapeutic applications in various diseases.

Mechanism of Action

Rimonabant works by blocking the CB1 receptor, which is primarily located in the central nervous system. This receptor is involved in the regulation of food intake, energy metabolism, and reward. By blocking this receptor, N-(2,6-diethylphenyl)-2-(methylthio)benzamide reduces food intake, increases energy expenditure, and decreases the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
Rimonabant has been shown to reduce body weight, improve glucose metabolism, and decrease insulin resistance in obese individuals. It has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and nicotine. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

Rimonabant has several advantages for lab experiments, including its high potency and selectivity for the CB1 receptor. However, its use is limited by its adverse effects, which include nausea, anxiety, and depression. Additionally, N-(2,6-diethylphenyl)-2-(methylthio)benzamide has been shown to have potential cardiovascular effects, which limit its use in clinical trials.

Future Directions

There are several potential future directions for N-(2,6-diethylphenyl)-2-(methylthio)benzamide research, including its use as a potential treatment for obesity, diabetes, addiction, and cancer. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials. Finally, the development of more selective CB1 receptor antagonists may provide new therapeutic options for the treatment of various diseases.

Synthesis Methods

Rimonabant can be synthesized using various methods, including the reaction of 2,6-diethylphenylamine with 2-chloro-4-methylthiobenzoyl chloride in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain N-(2,6-diethylphenyl)-2-(methylthio)benzamide.

Scientific Research Applications

Rimonabant has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and addiction. It works by blocking the cannabinoid receptor type 1 (CB1), which is involved in the regulation of food intake, energy metabolism, and reward. Rimonabant has also been studied for its potential anti-inflammatory and anti-cancer effects.

Properties

IUPAC Name

N-(2,6-diethylphenyl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-4-13-9-8-10-14(5-2)17(13)19-18(20)15-11-6-7-12-16(15)21-3/h6-12H,4-5H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAFTLNNEVLIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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